

Application Notes and Protocols: I-OMe-Tyrphostin AG 538 for Kinase Assays

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Compound of Interest

Compound Name: I-OMe-Tyrphostin AG 538

Cat. No.: B1234568

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For Researchers, Scientists, and Drug Development Professionals

Introduction

I-OMe-Tyrphostin AG 538 is a potent, cell-permeable, and reversible inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R) tyrosine kinase.[1][2][3] It is a derivative of Tyrphostin AG 538, with a methoxy group that enhances its hydrophobicity and likely improves its cellular uptake and stability.[3] This compound also demonstrates inhibitory activity against phosphatidylinositol-5-phosphate 4-kinase α (PI5P4K α).[4][5][6][7] As a dual inhibitor, **I-OMe-Tyrphostin AG 538** serves as a valuable tool for investigating the roles of IGF-1R and PI5P4K α in various signaling pathways and cellular processes, particularly in the context of cancer research where IGF-1R is a key therapeutic target.[8][9]

Mechanism of Action

I-OMe-Tyrphostin AG 538 acts as a substrate-competitive inhibitor of the IGF-1R kinase.[3] Unlike ATP-competitive inhibitors that bind to the highly conserved ATP-binding pocket of kinases, **I-OMe-Tyrphostin AG 538** is thought to occupy the substrate-binding site, preventing the phosphorylation of downstream targets.[3] This mode of action can offer a higher degree of selectivity. The binding of IGF-1 to its receptor triggers the autophosphorylation of the receptor's intracellular kinase domain, which in turn phosphorylates intracellular substrates like Insulin Receptor Substrate (IRS) and Shc.[9][10] This initiates downstream signaling cascades, primarily the PI3K/Akt and Ras/MAPK pathways, which are crucial for cell proliferation, growth, and survival.[9][11] **I-OMe-Tyrphostin AG 538** effectively blocks these downstream signaling

events by inhibiting the initial autophosphorylation of IGF-1R and the subsequent phosphorylation of its substrates.[\[3\]](#)[\[4\]](#)

Data Presentation

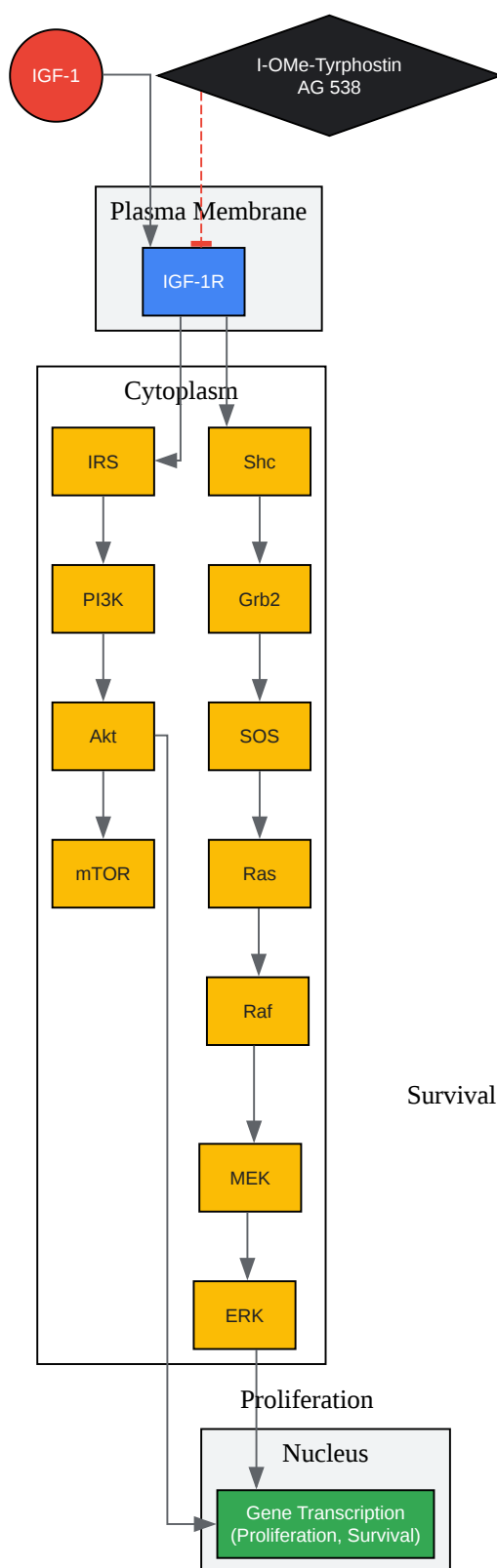
Inhibitory Activity of I-OMe-Tyrphostin AG 538 and Tyrphostin AG 538

Compound	Target Kinase	Assay Type	IC50 Value	Reference
I-OMe-Tyrphostin AG 538	IGF-1R	Cell-based	Not explicitly stated, but inhibits autophosphorylation effectively	[3]
I-OMe-Tyrphostin AG 538	PI5P4K α	Biochemical	1 μ M	[4] [5] [6] [7] [12]
Tyrphostin AG 538	IGF-1R	Biochemical (Autophosphorylation)	400 nM	[1] [2] [3] [13]
Tyrphostin AG 538	IGF-1R	Biochemical (Poly(Glu,Tyr) phosphorylation)	60 nM	[2]
Tyrphostin AG 538	Insulin Receptor (IR)	Biochemical (Poly(Glu,Tyr) phosphorylation)	113 nM	[2]
Tyrphostin AG 538	EGF-R	Biochemical (Poly(Glu,Tyr) phosphorylation)	370 nM	[2]
Tyrphostin AG 538	Src	Biochemical (Poly(Glu,Tyr) phosphorylation)	2.4 μ M	[2]
Tyrphostin AG 538	PKB/Akt	Biochemical	76 μ M	[2]

Physicochemical Properties of I-OMe-Tyrphostin AG 538

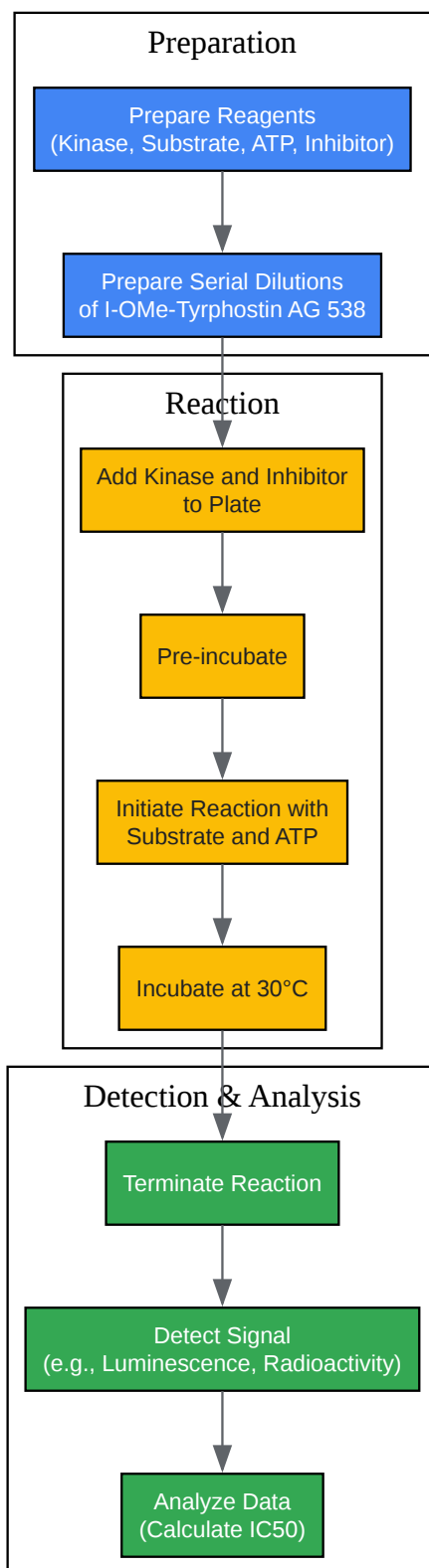
Property	Value	Reference
Molecular Formula	C ₁₇ H ₁₂ INO ₅	[14]
Molecular Weight	437.19 g/mol	
CAS Number	1094048-77-7	[14]
Appearance	Solid	
Solubility	Soluble in DMSO (50 mg/mL)	
Storage	-20°C	

Mandatory Visualizations



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Caption: IGF-1R signaling pathway and the inhibitory action of **I-OMe-Tyrphostin AG 538**.



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Caption: General workflow for an in vitro kinase inhibition assay.

Experimental Protocols

Protocol 1: Biochemical (Cell-Free) Kinase Assay for IGF-1R Inhibition

This protocol describes a method to determine the IC₅₀ value of **I-OMe-Tyrphostin AG 538** for IGF-1R kinase in a biochemical assay format.

Materials:

- Recombinant human IGF-1R kinase domain
- Poly(Glu, Tyr) 4:1 peptide substrate
- **I-OMe-Tyrphostin AG 538**
- Adenosine triphosphate (ATP)
- Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
- DMSO
- ADP-Glo™ Kinase Assay Kit (or similar detection reagent)
- White, opaque 96-well or 384-well plates
- Luminometer

Procedure:

- Reagent Preparation:
 - Prepare a 10x stock of kinase reaction buffer.
 - Reconstitute **I-OMe-Tyrphostin AG 538** in DMSO to create a 10 mM stock solution. Prepare serial dilutions in kinase reaction buffer.

- Prepare the IGF-1R kinase and Poly(Glu, Tyr) substrate to their final desired concentrations in 1x kinase reaction buffer. The optimal concentrations should be determined empirically.
- Prepare a stock solution of ATP. The final concentration should be close to the K_m of ATP for IGF-1R.
- Set up Kinase Reactions:
 - In a 96-well plate, add 5 μ L of each concentration of the **I-OMe-Tyrphostin AG 538** dilution or vehicle (DMSO) control.
 - Add 10 μ L of the IGF-1R kinase solution to each well.
 - Include "No Kinase" and "No Inhibitor" controls.
 - Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
- Initiate Kinase Reaction:
 - Add 10 μ L of a mixture of the Poly(Glu, Tyr) substrate and ATP to each well to start the reaction.
 - Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
- Terminate Reaction and Detect Signal:
 - Add 25 μ L of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
 - Incubate at room temperature for 40 minutes.
 - Add 50 μ L of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
 - Incubate at room temperature for 30-60 minutes.

- Measure Luminescence:
 - Read the plate using a luminometer.

Data Analysis:

The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity. Plot the kinase activity against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Protocol 2: Cell-Based Assay for Inhibition of IGF-1R Phosphorylation

This protocol describes a method to assess the ability of **I-OMe-Tyrphostin AG 538** to inhibit the phosphorylation of IGF-1R and its downstream targets in a cellular context.

Materials:

- Cells overexpressing IGF-1R (e.g., PANC-1)
- Cell culture medium and serum
- **I-OMe-Tyrphostin AG 538**
- IGF-1 ligand
- Phosphate-buffered saline (PBS)
- Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- BCA protein assay kit
- SDS-PAGE gels and running buffer
- PVDF membrane
- Blocking buffer (e.g., 5% BSA in TBST)

- Primary antibodies: anti-phospho-IGF-1R (Tyr1135/1136), anti-IGF-1R, anti-phospho-Akt (Ser473), anti-Akt
- HRP-conjugated secondary antibody
- Chemiluminescent substrate
- Imaging system

Procedure:

- Cell Culture and Treatment:
 - Plate cells and allow them to adhere overnight.
 - Serum-starve the cells for 12-16 hours to reduce basal receptor activity.
 - Pre-treat the cells with various concentrations of **I-OMe-Tyrphostin AG 538** (e.g., 0.1 μ M, 1 μ M, 10 μ M) or DMSO (vehicle control) for 1-2 hours.
 - Stimulate the cells with IGF-1 (e.g., 50 ng/mL) for 10-15 minutes at 37°C. Include an unstimulated control group.
- Cell Lysis and Protein Quantification:
 - Wash the cells with ice-cold PBS.
 - Lyse the cells with ice-cold lysis buffer.
 - Clarify the lysates by centrifugation and collect the supernatant.
 - Determine the protein concentration of each lysate using a BCA assay.
- Western Blotting:
 - Normalize the protein concentrations and prepare samples for SDS-PAGE.
 - Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the primary antibody against phospho-IGF-1R overnight at 4°C.
- Wash the membrane with TBST.
- Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again and develop with a chemiluminescent substrate.
- Image the blot.
- Strip the membrane and re-probe for total IGF-1R, phospho-Akt, and total Akt as loading controls and to assess downstream signaling.

Data Analysis:

Quantify the band intensities for the phosphorylated and total proteins. The ratio of phosphorylated protein to total protein is a measure of kinase activation. Compare the ratios in the inhibitor-treated samples to the stimulated control to determine the extent of inhibition.

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